![molecular formula C20H15FN2O B2696397 (E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole CAS No. 871552-93-1](/img/structure/B2696397.png)
(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole
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Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives have been widely studied for their diverse biological activities and are key components to functional molecules used in a variety of applications .
Chemical Reactions Analysis
Imidazole derivatives have been found to interact with various ions. For example, some imidazole derivatives can selectively recognize and detect Ag+ ions via significant fluorescence quenching .Scientific Research Applications
Novel Blend Membranes in Fuel Cells
A study by Campagne et al. (2013) discusses the development of proton-conducting fluorocopolymers grafted by azole functions, which includes benzimidazole, for use in blend membranes with sulfonated PEEK. These membranes are applicable in PEMFC operating at low relative humidity, showcasing the relevance of benzimidazole derivatives in fuel cell technology (Campagne et al., 2013).
Catalysis in Transesterification/Acylation Reactions
Grasa et al. (2002) highlighted the efficiency of imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), including benzimidazole derivatives, as catalysts in transesterification between esters and alcohols. This underscores the potential of benzimidazole-related compounds in catalytic processes (Grasa et al., 2002).
Synthesis of Fluorinated Compounds
The research by Peng et al. (2013) demonstrated a palladium-catalyzed intermolecular oxidative fluoroesterification of vinylarenes, using benzimidazole derivatives. This method is significant in synthesizing α-monofluoromethylbenzyl carboxylates, vital in various chemical syntheses (Peng et al., 2013).
Fluorescent Sensors
Suman et al. (2019) developed benzimidazole-based azomethines as fluorescent sensors for Al3+ and Zn2+. This study shows the application of benzimidazole derivatives in the creation of sensitive and selective chemical sensors (Suman et al., 2019).
Synthesis of Imidazole Derivatives
Huang Jin-qing (2009) conducted research on the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, demonstrating the practical methodologies for creating benzimidazole derivatives for various chemical applications (Huang Jin-qing, 2009).
Future Directions
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O/c21-17-8-2-1-6-15(17)14-23-19-10-4-3-9-18(19)22-20(23)12-11-16-7-5-13-24-16/h1-13H,14H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJJWGOOWHLXFX-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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